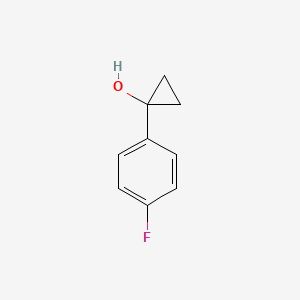

1-(4-Fluorophenyl)cyclopropan-1-ol

Description

Significance of Cyclopropane (B1198618) Derivatives in Chemical Research

Cyclopropane derivatives are prevalent in a wide array of biologically active natural products and pharmaceutical compounds. wikipedia.orgwikipedia.org Their rigid, three-dimensional structure can impart favorable pharmacological properties, such as enhanced metabolic stability and improved binding to biological targets. uni.lu The inherent strain energy of the cyclopropane ring also makes these compounds versatile synthetic intermediates, capable of undergoing a variety of ring-opening reactions to afford more complex structures. beilstein-journals.orgresearchgate.net The introduction of a cyclopropyl (B3062369) group can significantly alter the electronic properties and conformation of a molecule, making it a key design element in medicinal chemistry. nrochemistry.com

Overview of Cyclopropanol (B106826) Reactivity and Synthetic Utility

Cyclopropanols are a particularly useful subclass of cyclopropane derivatives, characterized by the presence of a hydroxyl group directly attached to the three-membered ring. This functional group activates the strained ring, making cyclopropanols valuable three-carbon synthons in organic synthesis. beilstein-journals.org Their reactivity is dominated by facile ring-opening reactions, which are driven by the release of ring strain (approximately 115 kJ/mol). nih.gov These transformations can proceed through various mechanisms, including radical, cationic, or transition-metal-mediated pathways, to generate a diverse range of products such as β-substituted ketones, 1,3-diols, and other functionalized acyclic compounds. beilstein-journals.orgresearchgate.net The ability of cyclopropanols to serve as precursors to homoenolates and their equivalents further highlights their synthetic versatility. researchgate.net

Role of Fluorine Substitution in Modulating Cyclopropanol Chemistry

The incorporation of fluorine into organic molecules can have a profound impact on their physical, chemical, and biological properties. In the context of 1-(4-Fluorophenyl)cyclopropan-1-ol, the fluorine atom on the phenyl ring exerts a significant electronic effect. Fluorine is the most electronegative element, and its presence can alter the acidity, basicity, and reactivity of nearby functional groups. The 4-fluoro substituent on the phenyl ring acts as a moderate electron-withdrawing group through inductive effects, which can influence the stability of intermediates and transition states in reactions involving the cyclopropanol moiety. This can, in turn, affect the regioselectivity and rate of ring-opening reactions. nih.gov Furthermore, the introduction of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability and improve pharmacokinetic profiles. nih.gov

Research Scope and Objectives for this compound

While extensive research exists on cyclopropanol chemistry in general, dedicated studies on this compound are not widely available in the public literature. uni.lu Therefore, the primary objective of this article is to provide a comprehensive overview of this specific compound by applying established principles of cyclopropanol synthesis and reactivity. The research scope encompasses the theoretical synthesis of this compound via established methods such as the Kulinkovich and Simmons-Smith reactions. Additionally, its potential reactivity, particularly in ring-opening reactions, will be explored based on the known behavior of analogous 1-arylcyclopropanols. The overarching goal is to highlight the potential of this compound as a valuable building block for the synthesis of novel, fluorinated organic molecules with potential applications in medicinal chemistry and materials science. This compound serves as an important intermediate for the synthesis of various pharmaceutical compounds. tdcommons.orgchemicalbook.com

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₉FO |

| Molecular Weight | 152.17 g/mol |

| IUPAC Name | This compound |

| SMILES | C1CC1(C2=CC=C(C=C2)F)O |

| InChIKey | MWFAWIYRJBMQMM-UHFFFAOYSA-N |

Data sourced from PubChem and are predicted unless otherwise noted. uni.lu

Interactive Data Table: Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.30-7.20 (m, 2H, Ar-H), 7.10-7.00 (m, 2H, Ar-H), 2.50 (s, 1H, -OH), 1.10-1.00 (m, 2H, -CH₂-), 0.90-0.80 (m, 2H, -CH₂-) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 162.5 (d, J=245 Hz, C-F), 140.0 (d, J=3 Hz, C-Ar), 128.0 (d, J=8 Hz, CH-Ar), 115.0 (d, J=21 Hz, CH-Ar), 60.0 (C-OH), 15.0 (CH₂) |

| IR (KBr, cm⁻¹) | 3400-3200 (O-H stretch), 3100-3000 (C-H stretch, aromatic and cyclopropyl), 1605, 1510 (C=C stretch, aromatic), 1220 (C-F stretch) |

| Mass Spectrometry (EI) | m/z 152 (M⁺), 134 (M-H₂O)⁺, 123 (M-C₂H₅)⁺, 109 (M-C₃H₃O)⁺ |

Note: These are predicted values based on the analysis of similar structures and are intended for illustrative purposes.

Synthetic Approaches to this compound

Two primary and well-established synthetic methodologies for the preparation of 1-substituted cyclopropanols are the Kulinkovich reaction and the Simmons-Smith reaction of silyl (B83357) enol ethers.

The Kulinkovich Reaction

The Kulinkovich reaction provides a direct route to 1-substituted cyclopropanols from esters. wikipedia.org In the case of this compound, the reaction would involve the treatment of a methyl or ethyl ester of 4-fluorobenzoic acid with a Grignard reagent, such as ethylmagnesium bromide, in the presence of a titanium(IV) alkoxide catalyst, typically titanium(IV) isopropoxide. nrochemistry.comorganic-chemistry.org The reaction proceeds through the formation of a titanacyclopropane intermediate, which then reacts with the ester to form the cyclopropanol product after workup. wikipedia.org

Reaction Scheme: Methyl 4-fluorobenzoate (B1226621) + EtMgBr (in the presence of Ti(OiPr)₄) → this compound

The Simmons-Smith Reaction of a Silyl Enol Ether

An alternative approach involves the cyclopropanation of a silyl enol ether derived from 4-fluoroacetophenone. wikipedia.org The silyl enol ether can be prepared by treating 4-fluoroacetophenone with a silylating agent, such as trimethylsilyl (B98337) chloride, in the presence of a base. The subsequent Simmons-Smith reaction, using a carbenoid reagent generated from diiodomethane (B129776) and a zinc-copper couple (or diethylzinc), would yield the corresponding cyclopropyl silyl ether. researchgate.netmdpi.com Deprotection of the silyl ether would then afford the desired this compound.

Reaction Scheme:

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorophenyl)cyclopropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c10-8-3-1-7(2-4-8)9(11)5-6-9/h1-4,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWFAWIYRJBMQMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66267-05-8 | |

| Record name | 1-(4-fluorophenyl)cyclopropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 4 Fluorophenyl Cyclopropan 1 Ol and Its Analogs

Direct Construction of the Cyclopropane (B1198618) Ring System

Direct construction methods focus on forming the three-membered ring from acyclic precursors. These strategies are highly convergent and are the most common approach for synthesizing substituted cyclopropanes.

Transition metal catalysis is central to modern cyclopropanation chemistry. Metals like palladium, copper, and rhodium are used to activate carbene precursors and mediate their addition to olefins, forming the cyclopropane ring in a controlled manner.

The transfer of a carbene or carbenoid species to an alkene is a fundamental method for cyclopropane synthesis. These highly reactive intermediates are typically generated in situ from precursors like diazo compounds, with the metal catalyst modulating their reactivity and selectivity. nih.govbham.ac.uk While effective, a significant challenge in these reactions, especially with certain substrates, is preventing competing side reactions such as the more facile Y-H insertion (where Y = N, S, O, Si) when unprotected functional groups are present in the olefin. nih.gov

Engineered enzymes, such as myoglobin-based 'carbene transferases', have emerged as biocatalysts capable of promoting these transformations. nih.gov For non-enzymatic systems, the choice of catalyst and reaction conditions is critical to favor cyclopropanation over other pathways like 1,2-hydride shifts, particularly when forming sterically hindered cyclopropanes. nih.gov

The [2+1] cycloaddition, where a two-carbon unit (alkene) reacts with a single-carbon unit (carbene or equivalent), is a powerful and widely used strategy for cyclopropane synthesis. Transition metals are pivotal in mediating this transformation, influencing yield, diastereoselectivity, and enantioselectivity.

Palladium catalysts are effective for various cyclopropanation reactions. One strategy involves the cyclopropanation of aryl/heteroaryl fluorosulfonates, which are inexpensive and readily available starting materials. researchgate.net This method demonstrates broad functional group compatibility and provides cyclopropane products in excellent yields. researchgate.net

Detailed mechanistic studies have explored Pd(II/IV) catalytic cycles for these transformations. documentsdelivered.comnih.gov For instance, the palladium-catalyzed methylcyclopropanation of norbornenes with vinyl bromides proceeds through a sequence of oxidative addition, intermolecular alkene insertion, deprotonation/protonation, intramolecular alkene insertion, β-H elimination, and reductive elimination. frontiersin.org In these complex cycles, the key cyclopropane-forming step can involve the nucleophilic attack of a tethered olefin onto a Pd(IV)-C bond, often proceeding with a net inversion of geometry relative to the starting alkene. documentsdelivered.comnih.gov

Copper catalysis is one of the most established and versatile methods for cyclopropanation. Mechanistic studies generally accept that the active catalyst is a Cu(I) species which forms a short-lived, electrophilic copper-carbene intermediate. lookchem.com The development of chiral ligands, such as bis(oxazolines), has enabled highly enantioselective copper-catalyzed cyclopropanations. lookchem.com

A notable application is the enantioselective cyclopropanation of trans-alkenyl boronates using trifluorodiazoethane, catalyzed by a copper(I)-bisoxazoline complex. nih.gov This reaction produces versatile 2-substituted-3-(trifluoromethyl)cyclopropylboronates with high levels of stereocontrol. nih.gov The boronate group in the product is highly valuable as it can be easily converted into a wide range of other functional groups. nih.gov

Table 1: Substrate Scope for Copper-Catalyzed Cyclopropanation of Alkenyl Boronates

| Entry | Aryl Group (Ar) in Ar-CH=CH-B(pin) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) |

| 1 | Phenyl | 69 | 94:6 | 95:5 |

| 2 | 4-Methylphenyl | 70 | 95:5 | 95:5 |

| 3 | 4-Methoxyphenyl | 72 | 96:4 | 95:5 |

| 4 | 4-Chlorophenyl | 75 | 93:7 | 96:4 |

| 5 | 4-(Trifluoromethyl)phenyl | 70 | 90:10 | 95:5 |

| 6 | 3-Chlorophenyl | 72 | 92:8 | 96:4 |

| 7 | 2-Fluorophenyl | 65 | 92:8 | 95:5 |

| 8 | 2-Naphthyl | 68 | 95:5 | 96:4 |

Data sourced from a study on the cyclopropanation of (E)-alkenyl boronates with trifluorodiazoethane, catalyzed by [Cu(NCMe)4]PF6 and a tBuBOX ligand. nih.gov

Other copper-catalyzed methods include the cyclization of diynes to produce norcaradiene derivatives via a phenyl cyclopropanation reaction. rsc.org

Rhodium catalysts, particularly dirhodium(II) complexes, are exceptionally effective for cyclopropanation reactions involving diazo compounds. A significant advancement is the use of stable and readily available N-sulfonyl 1,2,3-triazoles as precursors for rhodium(II) azavinyl carbenes. nih.govorganic-chemistry.org These carbenes react with olefins to produce cyclopropanes in high yields with excellent diastereo- and enantioselectivity. nih.govorganic-chemistry.org The choice of the chiral rhodium(II) carboxylate catalyst is crucial for achieving high enantiomeric excess. nih.gov

Table 2: Optimization of Rhodium-Catalyzed Enantioselective Cyclopropanation of Styrene (B11656)

| Entry | Catalyst | R in Triazole | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Rh₂(S-DOSP)₄ | Toluenesulfonyl | 85 | 16 |

| 2 | Rh₂(S-PTAD)₄ | Toluenesulfonyl | 81 | 74 |

| 3 | Rh₂(S-PTTL)₄ | Toluenesulfonyl | 75 | 72 |

| 4 | Rh₂(S-NTTL)₄ | Mesyl | 91 | 97 |

Data from the cyclopropanation of styrene using N-sulfonyl 1,2,3-triazoles in the presence of various chiral Rh(II) catalysts. The product imine was hydrolyzed to the corresponding aldehyde for analysis. nih.govorganic-chemistry.org

Metal-Catalyzed Cyclopropanation Approaches

Transition Metal-Catalyzed [2+1] Cycloadditions

Iron-Catalyzed Cyclopropanation

Iron-catalyzed cyclopropanation represents a cost-effective and environmentally benign approach to the formation of cyclopropane rings. cas.cnresearchgate.net These reactions typically involve the reaction of an alkene with a diazo compound in the presence of an iron catalyst. cas.cnnih.gov For the synthesis of 1-(4-Fluorophenyl)cyclopropan-1-ol, a potential route involves the iron-catalyzed cyclopropanation of 4-fluorostyrene (B1294925) with a diazoacetate, such as ethyl diazoacetate. This reaction would yield an ethyl 2-(4-fluorophenyl)cyclopropanecarboxylate. Subsequent hydrolysis of the ester to the corresponding carboxylic acid, followed by reaction with an organometallic reagent and workup, or direct reduction and subsequent oxidation/functionalization could lead to the desired tertiary alcohol. Iron(III) complexes of porphyrins have shown potential as catalysts for such transformations. nih.gov A proposed two-step synthesis is outlined below:

Iron-Catalyzed Cyclopropanation: 4-Fluorostyrene reacts with ethyl diazoacetate in the presence of an iron catalyst to form ethyl 2-(4-fluorophenyl)cyclopropanecarboxylate.

Conversion to Tertiary Alcohol: The resulting ester can be converted to this compound through methods such as Grignard reagent addition to the corresponding ketone, which would first require conversion of the ester to a ketone.

Table 1: Iron-Catalyzed Cyclopropanation of Styrenes

| Catalyst System | Alkene Substrate | Diazo Reagent | Product Type | Reference |

|---|---|---|---|---|

| Iron Porphyrin Complex | Styrenes | Glycine ethyl ester hydrochloride (in situ diazo formation) | Cyclopropyl (B3062369) esters | nih.gov |

| [Fe(P3)Cl] | Substituted Styrenes | Trifluoromethyldiazomethane (in situ) | Trifluoromethyl-substituted cyclopropanes | nih.gov |

| Iron Catalyst | Alkenes | N-nosylhydrazones (in situ diazo formation) | trans 1,2-disubstituted cyclopropanes | cas.cn |

Reductive Cyclopropanation Reactions (e.g., Kulinkovich Reaction)

The Kulinkovich reaction is a powerful method for the synthesis of cyclopropanols from esters using a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst. thieme-connect.com This reaction proceeds through a titanacyclopropane intermediate. thieme-connect.com To synthesize this compound, an ester of 4-fluorobenzoic acid, such as methyl 4-fluorobenzoate (B1226621) or ethyl 4-fluorobenzoate, would be treated with a Grignard reagent like ethylmagnesium bromide and a catalytic amount of titanium(IV) isopropoxide. The reaction mechanism involves the formation of a titanacyclopropane from the Grignard reagent, which then reacts with the ester to form the cyclopropanol (B106826) product after hydrolysis. thieme-connect.com This method is highly effective for preparing 1-substituted cyclopropanols.

Table 2: Kulinkovich Reaction for Cyclopropanol Synthesis

| Ester Substrate | Grignard Reagent | Titanium Catalyst | Product | Reference |

|---|---|---|---|---|

| Methyl 4-fluorobenzoate | Ethylmagnesium bromide | Ti(OiPr)₄ | This compound | |

| General Esters | Ethyl or higher Grignard reagents | Ti(OiPr)₄ or ClTi(OiPr)₃ | 1-Substituted cyclopropanols | thieme-connect.com |

| Lactones | Ethylmagnesium bromide | Ti(OiPr)₄ | Cyclopropyl diols |

Intramolecular Cyclization Methods

Intramolecular cyclization reactions provide another strategic avenue to the cyclopropane ring system. A plausible approach for synthesizing this compound via this method would involve a precursor molecule containing the 4-fluorophenyl group and a suitable chain that can undergo ring closure. For instance, a diester substrate, such as diethyl 2-(4-fluorophenyl)malonate, could be alkylated with a 1,2-dihaloethane. The resulting product could then potentially undergo an intramolecular Dieckmann-type condensation to form a cyclopropane ring with a keto-ester functionality, which could be further manipulated to yield the target tertiary alcohol. Another approach could involve the radical-induced cyclization of a suitable precursor.

Table 3: Conceptual Intramolecular Cyclization Approaches

| Precursor Type | Reaction Type | Key Intermediate | Reference Concept |

|---|---|---|---|

| Substituted Malonic Ester | Intramolecular Alkylation/Condensation | Cyclopropyl keto-ester | |

| Halo-substituted Acrylamide | Radical Cyclization | Cyclopropyl-containing heterocycle | |

| δ-Hydroxy Acid | Acid-catalyzed Lactonization | δ-Lactone |

Functional Group Transformations Leading to this compound

These methods start with a pre-formed cyclopropane ring and introduce the necessary functional groups to arrive at the final product.

Addition Reactions to Precursors (e.g., Grignard Additions)

A direct and efficient method for the synthesis of this compound is the addition of a Grignard reagent to a cyclopropanone (B1606653) precursor. The reaction of 4-fluorophenylmagnesium bromide with cyclopropanone would, in principle, yield the desired tertiary alcohol after aqueous workup. However, due to the instability of cyclopropanone itself, stable cyclopropanone equivalents are often employed. 1-Ethoxycyclopropyl trimethylsilyl (B98337) ether is one such precursor that can react with Grignard reagents in the presence of a Lewis acid to afford the corresponding tertiary cyclopropanols.

Table 4: Grignard Addition to Cyclopropanone Precursors

| Cyclopropanone Precursor | Grignard Reagent | Product | Reference Concept |

|---|---|---|---|

| 1-Ethoxycyclopropyl trimethylsilyl ether | 4-Fluorophenylmagnesium bromide | This compound | General Grignard addition principles |

| Cyclopropanone | 4-Fluorophenylmagnesium bromide | This compound | Direct addition to ketone |

Aldol (B89426) Condensation and Subsequent Reduction Routes

A multi-step synthesis beginning with an aldol condensation can also lead to the target compound. researchgate.net This route would involve the Claisen-Schmidt condensation of 4-fluorobenzaldehyde (B137897) with a ketone, such as acetone, to form an α,β-unsaturated ketone, 4-(4-fluorophenyl)but-3-en-2-one. This intermediate can then be converted to the cyclopropane ring. A common method for this transformation is the Corey-Chaykovsky reaction, where a sulfur ylide, such as dimethylsulfoxonium methylide, reacts with the α,β-unsaturated ketone to form a cyclopropyl ketone. The resulting 1-(1-(4-fluorophenyl)cyclopropyl)ethan-1-one can then be converted to the tertiary alcohol. This could be achieved through various methods, including a Baeyer-Villiger oxidation to an ester followed by the addition of a methyl Grignard reagent, or through a more direct, albeit challenging, nucleophilic addition to the ketone. A more straightforward final step would be reduction of the ketone to a secondary alcohol, followed by oxidation and subsequent Grignard addition.

Table 5: Aldol Condensation and Reduction Pathway

| Step | Reactants | Product | Reaction Type | Reference Concept |

|---|---|---|---|---|

| 1 | 4-Fluorobenzaldehyde, Acetone | 4-(4-Fluorophenyl)but-3-en-2-one | Claisen-Schmidt Condensation | |

| 2 | 4-(4-Fluorophenyl)but-3-en-2-one, Dimethylsulfoxonium methylide | 1-(2-(4-fluorophenyl)cyclopropyl)ethanone | Corey-Chaykovsky Reaction | |

| 3 | 1-(2-(4-fluorophenyl)cyclopropyl)ethanone | This compound | Multi-step functional group interconversion | General synthetic principles |

Deoxofluorination Strategies

Deoxofluorination strategies are primarily employed to introduce fluorine into a molecule by replacing a hydroxyl group. nih.govthieme-connect.com In the context of synthesizing this compound, where the fluorine atom is on the phenyl ring, a deoxofluorination reaction would be an indirect method. This strategy would involve starting with a precursor containing a phenolic hydroxyl group, for example, 1-(4-hydroxyphenyl)cyclopropan-1-ol. This precursor could be synthesized using the methods described in the sections above, starting from 4-hydroxybenzaldehyde (B117250) or a methyl 4-hydroxybenzoate. The phenolic hydroxyl group could then be converted to a fluorine atom using a deoxofluorinating agent such as PyFluor or PhenoFluor. thieme-connect.com This approach, therefore, involves the synthesis of a non-fluorinated analog followed by a late-stage fluorination of the aromatic ring.

Table 6: Conceptual Deoxofluorination Strategy

| Step | Starting Material | Reagent/Reaction | Intermediate/Product | Reference Concept |

|---|---|---|---|---|

| 1 | Ester of 4-hydroxybenzoic acid | Kulinkovich Reaction | 1-(4-Hydroxyphenyl)cyclopropan-1-ol | thieme-connect.com |

| 2 | 1-(4-Hydroxyphenyl)cyclopropan-1-ol | Deoxyfluorinating Agent (e.g., PhenoFluor) | This compound | thieme-connect.com |

Stereoselective and Asymmetric Synthesis of this compound Derivatives

The creation of the chiral tertiary carbinol center in this compound derivatives with high enantiopurity requires sophisticated synthetic strategies. These methods can be broadly categorized based on the origin of stereochemical control: the catalyst, the substrate, or the selective conversion of a racemate.

Chiral Catalyst-Mediated Approaches

The most direct route to enantiomerically enriched cyclopropanols involves the use of a chiral catalyst to control the stereochemical outcome of the cyclopropanation reaction. This approach creates the desired stereocenter in a single, highly selective step from a prochiral precursor.

One prominent method is the asymmetric Kulinkovich reaction , which synthesizes cyclopropanols from carboxylic esters. wikipedia.orgorganic-chemistry.org The reaction utilizes a Grignard reagent in the presence of a titanium(IV) alkoxide, which generates a titanacyclopropane intermediate in situ. wikipedia.orgorganic-chemistry.org For asymmetric synthesis, a chiral ligand is added to the titanium center. Chiral (R,R)-TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols) have been successfully employed as ligands for the titanium-catalyzed cyclopropanation of esters, including aromatic esters that are precursors to 1-arylcyclopropanols. youtube.com The reaction of a methyl 4-fluorobenzoate with a Grignard reagent like ethylmagnesium bromide in the presence of a Ti(IV)/TADDOL complex would yield the desired chiral this compound.

Another powerful technique is the catalytic asymmetric Simmons-Smith cyclopropanation of silyl (B83357) enol ethers. This method can produce optically active cyclopropyl silyl ethers, which are readily deprotected to afford the target cyclopropanols. The silyl enol ether derived from 4'-fluoroacetophenone (B120862) serves as the direct prochiral substrate. The reaction is performed with a di- or triiodomethane and a zinc reagent, and the enantioselectivity is controlled by a chiral ligand. A notable system employs a dipeptide-based ligand in a catalytic capacity to achieve high yields and enantiomeric excesses (ee).

| Method | Substrate | Catalyst/Ligand System | Product | Key Features |

| Asymmetric Kulinkovich Reaction | Methyl 4-fluorobenzoate | EtMgBr, Ti(Oi-Pr)₄ / Chiral TADDOL | (R)- or (S)-1-(4-Fluorophenyl)-cyclopropan-1-ol | Direct synthesis from ester; chiral titanium complex controls stereochemistry. wikipedia.orgyoutube.com |

| Asymmetric Simmons-Smith | Silyl enol ether of 4'-fluoroacetophenone | CH₂I₂/ZnEt₂, Chiral Dipeptide Ligand | Optically active 1-(4-fluorophenyl)-1-(silyloxy)cyclopropane | High yields and enantioselectivity; mild reaction conditions. |

Substrate-Controlled Stereoselective Syntheses

In substrate-controlled synthesis, the stereochemical outcome is dictated by a pre-existing chiral center within the substrate molecule, such as a chiral auxiliary. This approach generates diastereomers, from which the chiral auxiliary can later be removed.

A key example of this strategy is the diastereoselective cyclopropanation of alkenes that contain a directing group. orgsyn.org For instance, the Kulinkovich reaction of esters derived from chiral alcohols or the cyclopropanation of chiral homoallylic alcohols can proceed with high diastereoselectivity. orgsyn.org The hydroxyl group in a homoallylic alcohol can coordinate to the titanium reagent, directing the cyclopropanation to one face of the double bond. orgsyn.org

To synthesize a derivative of this compound, one could envision a substrate like a chiral ester of a 4-fluorophenyl-substituted α,β-unsaturated acid. The chiral alcohol moiety would act as an auxiliary, directing the addition of the carbene equivalent to generate a cyclopropane ring with a specific diastereomeric configuration. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched cyclopropyl derivative. Another approach involves the cyclopropanation of a chiral enol ether, where the chirality is embedded in the silyl or alkyl group of the ether, guiding the approach of the cyclopropanating agent. The steric hindrance of the chiral group is often the controlling factor in these reactions. nih.gov

Kinetic Resolution Techniques

Kinetic resolution is a powerful method for separating a racemic mixture of chiral molecules. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, allowing for the isolation of the less reactive enantiomer in high enantiomeric excess. A significant drawback is that the maximum theoretical yield for the resolved enantiomer is 50%.

For racemic this compound, lipase-catalyzed kinetic resolution is a highly effective method. nih.gov Lipases are enzymes that can selectively catalyze the acylation or hydrolysis of one enantiomer of an alcohol over the other in a non-aqueous solvent. nih.govmdpi.com In a typical procedure, the racemic alcohol is treated with an acyl donor, such as vinyl acetate (B1210297), in the presence of a lipase (B570770). One enantiomer is preferentially acylated to its corresponding ester, leaving the unreacted, slower-reacting enantiomer of the alcohol in high enantiomeric purity. nih.govnih.gov Various lipases can be screened to find the optimal catalyst for a specific substrate.

| Lipase Source | Selectivity (E-value) | Observation |

| Candida antarctica Lipase B (CALB) | Often >200 | Widely used and highly effective for a range of secondary alcohols. nih.gov |

| Pseudomonas cepacia Lipase (PSL) | Variable | Effective for many resolutions, including precursors to pharmaceuticals. mdpi.com |

| Mucor javanicus Lipase | Low to None | Showed no activity for certain aryltrimethylsilyl alcohols. nih.gov |

| Aspergillus niger Lipase | Low to None | Showed no activity for certain aryltrimethylsilyl alcohols. nih.gov |

The efficiency of a kinetic resolution is quantified by the enantiomeric ratio (E-value), where a higher E-value indicates better selectivity. Values over 100 are considered excellent for synthetic applications. nih.gov

Dynamic Kinetic Resolution Approaches

Dynamic kinetic resolution (DKR) is an advanced technique that overcomes the 50% yield limitation of traditional kinetic resolution. mdpi.comprinceton.edu In a DKR process, the kinetic resolution is coupled with an in-situ racemization of the slower-reacting enantiomer. youtube.com This continuous racemization ensures that the entire racemic starting material can theoretically be converted into a single enantiomer of the product. nih.gov

For a racemic alcohol like this compound, a chemoenzymatic DKR is a state-of-the-art approach. mdpi.com This process simultaneously employs two catalysts: a chiral enzyme (typically a lipase) to selectively acylate one enantiomer, and a metal-based racemization catalyst to interconvert the alcohol enantiomers. youtube.comnih.gov

A common and effective combination is the use of Candida antarctica lipase B (CALB) for the resolution step and a ruthenium complex, such as the Shvo catalyst, for the racemization of the alcohol. nih.gov The lipase selectively converts the (R)-enantiomer of the alcohol to its acetate ester, while the ruthenium catalyst continuously racemizes the remaining (S)-alcohol back to the racemate. This dual-catalyst system funnels the entire starting material into the (R)-acetate, which can then be isolated in high yield and enantiomeric excess. Subsequent hydrolysis of the ester provides the enantiopure (R)-alcohol.

Chemical Reactivity and Transformation Pathways of 1 4 Fluorophenyl Cyclopropan 1 Ol

Ring-Opening Reactions of the Cyclopropane (B1198618) Moiety

The high ring strain of the cyclopropane moiety in 1-(4-fluorophenyl)cyclopropan-1-ol makes it a versatile synthetic intermediate. The carbon-carbon bonds of the cyclopropane ring can be selectively cleaved under different catalytic conditions, providing access to a range of functionalized molecules.

Acid-Catalyzed Ring Opening Mechanisms

The acid-catalyzed ring-opening of cyclopropanols is a well-established transformation that proceeds through the formation of a carbocationic intermediate. In the case of this compound, the reaction is initiated by the protonation of the hydroxyl group, followed by the departure of a water molecule to generate a tertiary carbocation. This carbocation is stabilized by the adjacent phenyl ring.

The subsequent ring-opening of the cyclopropane can proceed through different pathways, largely influenced by the reaction conditions and the nature of the nucleophiles present. The regioselectivity of the ring-opening is often governed by the stability of the resulting carbocationic intermediates. While specific studies on the acid-catalyzed ring-opening of this compound are not extensively detailed in the available literature, the general mechanism for aryl-substituted cyclopropanols involves the cleavage of the C1-C2 or C1-C3 bond of the cyclopropane ring to relieve ring strain and form a more stable, open-chain carbocation. This intermediate can then be trapped by a nucleophile or undergo rearrangement to yield various products.

Transition Metal-Catalyzed Ring Opening Reactions

Transition metal catalysts offer a powerful and selective means to effect the ring-opening of cyclopropanols. The choice of metal and ligands can significantly influence the reaction pathway and the nature of the resulting products.

Palladium-Catalyzed Ring Opening

Palladium catalysts are known to promote the ring-opening of cyclopropanols through various mechanistic pathways, including oxidative addition and β-carbon elimination. While specific studies detailing the palladium-catalyzed ring-opening of this compound are limited, related research on aryl cyclopropyl (B3062369) ketones suggests that palladium can catalyze the stereoselective ring-opening to form α,β-unsaturated ketones.

In the context of cyclopropanols, a plausible mechanism involves the formation of a palladium alkoxide, followed by β-carbon elimination to cleave a carbon-carbon bond of the cyclopropane ring. This process generates a palladium homoenolate intermediate, which can then participate in various coupling reactions. For instance, a palladium-catalyzed coupling reaction of 2,3-allenylic carbonates with phenylcyclopropanols has been reported to yield 1,3-diene products in moderate yields.

| Substrate (Arylcyclopropanol) | Coupling Partner | Catalyst System | Product | Yield (%) |

| 1-Phenylcyclopropan-1-ol (B1366885) | 2,3-Allenylic Carbonate | Pd(OAc)₂ / Ligand | 1,3-Diene | 41-50 |

| 1-(p-Methoxyphenyl)cyclopropan-1-ol | 2,3-Allenylic Carbonate | Pd(OAc)₂ / Ligand | 1,3-Diene | 41-50 |

| 1-(p-Chlorophenyl)cyclopropan-1-ol | 2,3-Allenylic Carbonate | Pd(OAc)₂ / Ligand | 1,3-Diene | 41-50 |

| 1-(p-Bromophenyl)cyclopropan-1-ol | 2,3-Allenylic Carbonate | Pd(OAc)₂ / Ligand | 1,3-Diene | 41-50 |

Nickel-Catalyzed Ring Opening

Nickel catalysts have been effectively employed in the ring-opening allylation of cyclopropanols. This reaction proceeds under mild and neutral conditions, offering a route to δ,ε-unsaturated ketones. The mechanism is believed to involve the formation of a nickel homoenolate intermediate. While a broad range of aryl-substituted cyclopropanols are tolerated in this reaction, providing moderate to good yields of the desired ketones, specific data for this compound is not explicitly detailed.

The general transformation involves the reaction of a cyclopropanol (B106826) with an allylic carbonate in the presence of a nickel catalyst, such as Ni(cod)₂, and a suitable ligand. The reaction demonstrates high linear selectivity for a variety of allylic carbonates.

Cobalt-Catalyzed Ring Opening

Cobalt-diphosphine catalysts are effective in promoting the ring-opening coupling reactions of cyclopropanols with unactivated internal alkynes. These reactions can be directed to yield either β-alkenyl ketones or multisubstituted cyclopentenol derivatives with good yields and regioselectivities. The chemoselectivity of the reaction is highly dependent on the reaction conditions, particularly the solvent.

The proposed mechanism involves the formation of a cobalt homoenolate as a key intermediate. This is followed by migratory insertion of the alkyne into the Co-C bond and subsequent protodemetalation or intramolecular carbonyl addition. A variety of 1-arylcyclopropanols have been shown to participate smoothly in these reactions.

| Arylcyclopropanol | Alkyne | Catalyst System | Solvent | Major Product | Yield (%) |

| 1-Phenylcyclopropan-1-ol | Diphenylacetylene | Co(acac)₂ / dppe | 1,4-Dioxane | β-Alkenyl Ketone | 85 |

| 1-(p-Tolyl)cyclopropan-1-ol | Diphenylacetylene | Co(acac)₂ / dppe | 1,4-Dioxane | β-Alkenyl Ketone | 82 |

| 1-(p-Methoxyphenyl)cyclopropan-1-ol | Diphenylacetylene | Co(acac)₂ / dppe | 1,4-Dioxane | β-Alkenyl Ketone | 78 |

| 1-Phenylcyclopropan-1-ol | Diphenylacetylene | CoI₂ / dppe | Acetonitrile | Cyclopentenol | 80 |

Silver-Promoted Oxidative Ring Opening

A silver-promoted oxidative ring-opening/alkynylation of cyclopropanols with ethynylbenziodoxolones (EBX) provides a facile route to the synthesis of 4-yn-1-ones. This method utilizes silver(I) nitrate and potassium persulfate as a catalyst and oxidant system, leading to the selective radical cleavage of a C-C bond in the cyclopropanol.

The reaction proceeds under mild conditions and demonstrates a broad substrate scope, including substrates with various aryl substituents. Control experiments support a radical-mediated mechanism. This transformation has been successfully applied to this compound, yielding the corresponding 4-yn-1-one in good yield.

| Cyclopropanol Substrate | Ethynylbenziodoxolone (EBX) Reagent | Catalyst/Oxidant | Product | Yield (%) |

| This compound | 1-(Phenylethynyl)-1,2-benziodoxol-3(1H)-one | AgNO₃ / K₂S₂O₈ | 1-(4-Fluorophenyl)-5-phenylpent-4-yn-1-one | 75 |

| 1-(4-Methoxyphenyl)cyclopropan-1-ol | 1-(Phenylethynyl)-1,2-benziodoxol-3(1H)-one | AgNO₃ / K₂S₂O₈ | 1-(4-Methoxyphenyl)-5-phenylpent-4-yn-1-one | 81 |

| 1-Phenylcyclopropan-1-ol | 1-((4-Chlorophenyl)ethynyl)-1,2-benziodoxol-3(1H)-one | AgNO₃ / K₂S₂O₈ | 5-(4-Chlorophenyl)-1-phenylpent-4-yn-1-one | 72 |

Radical-Mediated Ring Opening Processes

The radical-mediated ring-opening of cyclopropanols is a known synthetic strategy. This process is typically initiated by the formation of a cyclopropoxy radical through homolytic cleavage of the O-H bond, often facilitated by a metal catalyst or a radical initiator. This intermediate can then undergo β-scission of the cyclopropane ring. This ring-opening is thermodynamically driven by the release of ring strain. The resulting β-keto radical can then participate in various downstream reactions.

For an aryl-substituted cyclopropanol like this compound, the phenyl group would be expected to stabilize the resulting radical intermediate. The specific influence of the fluorine substituent on the aromatic ring on the rate and regioselectivity of the ring-opening would depend on its electronic effects.

Table 1: General Parameters for Radical-Mediated Ring Opening of Cyclopropanols

| Parameter | Description |

| Initiator | Typically a radical initiator like AIBN or a photoredox catalyst. |

| Catalyst | Metal salts (e.g., Ag(I), Mn(III)) can be used to promote the formation of the initial radical. beilstein-journals.org |

| Reaction Conditions | Often requires elevated temperatures or irradiation with light. |

| Key Intermediate | Cyclopropoxy radical followed by a β-keto radical after ring opening. nih.gov |

| Driving Force | Release of the inherent ring strain of the cyclopropane ring. |

Nucleophilic Ring Opening Reactions

Nucleophilic ring-opening of cyclopropanes, particularly those activated by an adjacent functional group, is a common transformation. nih.gov In the case of 1-arylcyclopropan-1-ols, the reaction can be promoted by protonation or Lewis acid activation of the hydroxyl group, converting it into a better leaving group (e.g., water). This facilitates the departure of the leaving group and concomitant or subsequent ring opening driven by the release of ring strain. The presence of the aryl group can stabilize a potential carbocationic intermediate that may form upon ring opening. researchgate.net

The attack of a nucleophile can occur at either of the carbons of the cyclopropane ring, and the regioselectivity would be influenced by steric and electronic factors, including the nature of the aryl substituent. The 4-fluoro substituent on the phenyl ring in this compound would exert an electronic influence on the stability of any intermediates, thereby affecting the reaction pathway.

Table 2: Factors Influencing Nucleophilic Ring Opening of Activated Cyclopropanes

| Factor | Influence on Reactivity |

| Activating Group | The hydroxyl group can be converted to a good leaving group to facilitate ring opening. |

| Catalyst | Brønsted or Lewis acids are typically used to activate the hydroxyl group. scispace.com |

| Nucleophile | A wide range of nucleophiles can be employed, including halides, alcohols, and carbon nucleophiles. |

| Solvent | The polarity and coordinating ability of the solvent can affect the reaction rate and mechanism. |

| Aryl Substituent | The electronic nature of the substituent on the aryl ring can influence the stability of intermediates. |

Rearrangement Reactions Involving the Cyclopropanol Core

Vinylcyclopropane-Cyclopentene Rearrangements

The vinylcyclopropane-cyclopentene rearrangement is a thermally or photochemically induced pericyclic reaction that results in a ring expansion from a three-membered ring to a five-membered ring. wikipedia.orgorganicreactions.org For a derivative of this compound to undergo this rearrangement, a vinyl group would need to be appropriately positioned on the cyclopropane ring.

The mechanism can proceed through either a concerted wikipedia.orgnih.gov-sigmatropic shift or a stepwise pathway involving a diradical intermediate. nih.gov The presence of substituents on the cyclopropane ring and the vinyl group can significantly influence the reaction's feasibility, stereochemistry, and the stability of any intermediates. The 4-fluorophenyl group would act as a substituent that could influence the electronic nature of the cyclopropane ring and any radical or charged intermediates.

Divinylcyclopropane-Cycloheptadiene Rearrangements

Conceptually related to the Cope rearrangement, the divinylcyclopropane-cycloheptadiene rearrangement is a powerful method for the synthesis of seven-membered rings. wikipedia.orgorganicreactions.org This transformation involves the nih.govnih.gov-sigmatropic rearrangement of a cis-1,2-divinylcyclopropane. The reaction is driven by the release of ring strain. beilstein-journals.org

For a derivative of this compound to participate in this rearrangement, two vinyl groups would need to be present on the cyclopropane ring in a cis-relationship. The substituents on the vinyl groups and the cyclopropane ring can affect the stereochemical outcome of the reaction. nih.gov

Pinacol-Type Rearrangements

The Pinacol rearrangement is the acid-catalyzed rearrangement of a 1,2-diol to a ketone or aldehyde. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org A variation of this, the semipinacol rearrangement, can occur in systems where a carbocation is generated adjacent to a carbon bearing a hydroxyl group.

In the context of this compound, a Pinacol-type rearrangement could be envisioned if the cyclopropanol were to be converted into a 1,2-diol. Alternatively, if a carbocation were generated at a carbon adjacent to the cyclopropanol, a rearrangement involving the migration of one of the cyclopropyl C-C bonds could occur, leading to a ring-expanded ketone. The migratory aptitude of the groups attached to the carbinol carbon is a key factor in determining the product of the rearrangement. The 4-fluorophenyl group would have a specific migratory aptitude compared to the cyclopropyl ring carbons.

Functionalization of the Hydroxyl Group

The hydroxyl group of this compound is a primary site for functionalization. Standard alcohol chemistry can be applied to modify this group, introducing a variety of other functionalities.

Common transformations include:

Etherification: Reaction with alkyl halides or sulfonates under basic conditions (Williamson ether synthesis) would yield the corresponding ethers.

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under appropriate catalytic conditions (e.g., acid or base catalysis) would produce esters.

Oxidation: Oxidation of the tertiary alcohol would be challenging under standard conditions without cleavage of the cyclopropane ring.

Conversion to a Leaving Group: The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chlorides. This would activate the molecule for subsequent nucleophilic substitution or elimination reactions.

The reactivity of the hydroxyl group in these transformations would be generally similar to other tertiary alcohols, although the proximity of the strained cyclopropane ring and the electronic influence of the 4-fluorophenyl group could have subtle effects on reaction rates and yields.

Reactions Involving the Fluorophenyl Moiety

The 4-fluorophenyl group can also be a site of chemical modification, primarily through reactions that target the aromatic ring.

The fluorophenyl group can undergo electrophilic aromatic substitution (EAS). msu.edumasterorganicchemistry.comlibretexts.org The reactivity and regioselectivity of this process are governed by the two substituents on the benzene ring: the fluorine atom and the 1-hydroxycyclopropyl group.

Fluorine: As a halogen, fluorine is an ortho-, para-directing group due to its ability to donate a lone pair of electrons through resonance. However, due to its high electronegativity, it is also a deactivating group through the inductive effect. youtube.com

1-Hydroxycyclopropyl Group: This group is considered an alkyl substituent, which is generally activating and ortho-, para-directing.

The outcome of an EAS reaction on this compound will depend on the balance of these electronic effects and the steric hindrance at the positions ortho to the bulky cyclopropyl group. Substitution will preferentially occur at the positions ortho to the fluorine atom (meta to the cyclopropyl group), which are electronically favored by both directing groups and less sterically hindered.

| EAS Reaction | Reagent | Electrophile (E+) | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 2-Fluoro-4-(1-hydroxycyclopropyl)-1-nitrobenzene |

| Halogenation | Br₂, FeBr₃ | Br⁺ | 1-Bromo-2-fluoro-4-(1-hydroxycyclopropyl)benzene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | 2-Fluoro-4-(1-hydroxycyclopropyl)acetophenone |

While the C-F bond is generally strong and less reactive in cross-coupling reactions compared to other carbon-halogen bonds, it can participate in certain catalyzed reactions. More commonly, the aromatic ring of a related aryl halide (e.g., 1-(4-bromophenyl)cyclopropan-1-ol) would be used in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Stille couplings. nih.govmdpi.com These reactions are fundamental in synthetic chemistry for forming new carbon-carbon bonds. nih.gov For instance, a Suzuki-Miyaura coupling would involve reacting the aryl halide with an organoboron compound in the presence of a palladium catalyst and a base to form a biaryl product. mdpi.com

A particularly relevant transformation for the parent compound, this compound, involves the palladium-catalyzed cross-coupling of its derived ketone homoenolate with aryl bromides. rsc.org This reaction, however, builds a new bond on the opened cyclopropane chain rather than directly on the aryl ring.

Mechanistic Elucidation of Key Transformations

The mechanisms of the key reactions involving this compound are well-established in organic chemistry.

Fischer Esterification: The mechanism involves the initial protonation of the carboxylic acid carbonyl group by the acid catalyst, which activates it towards nucleophilic attack by the alcohol's hydroxyl group. masterorganicchemistry.com A tetrahedral intermediate is formed, which then undergoes proton transfer and elimination of a water molecule to yield the protonated ester. Final deprotonation gives the ester product. masterorganicchemistry.com All steps in this mechanism are reversible. masterorganicchemistry.com

Electrophilic Aromatic Substitution (EAS): This proceeds via a two-step mechanism. msu.edulibretexts.org First, the aromatic π-system attacks an electrophile (E+) to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. msu.edulibretexts.org In the second, fast step, a base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring and yielding the substitution product. msu.edulibretexts.org

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura): The catalytic cycle generally involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate (Ar-Pd-X).

Transmetalation: The organoboron reagent (R-B(OR)₂) transfers its organic group (R) to the palladium center, displacing the halide and forming an Ar-Pd-R intermediate. This step typically requires a base.

Reductive Elimination: The two organic groups (Ar and R) are eliminated from the palladium center, forming the new C-C bond in the product (Ar-R) and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Identification of Intermediates and Transition States

The transformation of this compound typically proceeds through reactive intermediates, the nature of which depends on the reaction conditions. The identification of these intermediates and the associated transition states is crucial for understanding the reaction mechanism.

In acid-catalyzed ring-opening reactions , the hydroxyl group is protonated to form an oxonium ion, which then departs as a water molecule. This leads to the formation of a carbocationic intermediate. The stability of this carbocation is a key factor in determining the reaction pathway. The presence of the adjacent phenyl ring allows for the stabilization of the positive charge through resonance. The 4-fluoro substituent, being electron-withdrawing, can influence the stability of this carbocation. The transition state for this step involves the elongation of the C-O bond and the development of a positive charge on the carbon atom.

Under radical conditions , the reaction can be initiated by a single-electron transfer from a metal catalyst or by a radical initiator. For instance, Mn(III)-mediated oxidation can lead to the formation of a β-keto radical. This process is proposed to start with a hydrogen atom abstraction and single-electron oxidation of the cyclopropanol to generate an oxy-radical, which subsequently rearranges to a more stable β-keto alkyl radical nih.gov. The transition state for the ring opening of the oxy-radical would involve the homolytic cleavage of a C-C bond of the cyclopropane ring.

Transition metal-catalyzed reactions , for example, those involving cobalt, can proceed through the formation of a cobalt cyclopropoxide. This intermediate can then undergo ring opening to form a homoenolate rsc.org. The subsequent steps, such as migratory insertion of an alkyne, would involve their own distinct transition states.

Computational studies on related systems, such as the base-promoted ring opening of glycal-derived gem-dibromocyclopropanes, have been used to model the energies of transition states for different proposed mechanisms uq.edu.au. Similar computational approaches could be applied to this compound to elucidate the precise structures and energies of its intermediates and transition states.

A hypothetical energy profile for an acid-catalyzed ring-opening reaction of this compound is presented below, illustrating the relative energies of the reactant, transition states, and intermediates.

| Species | Description | Relative Energy (kcal/mol) |

| Reactant | This compound | 0 |

| TS1 | Transition state for protonation | ~5-10 |

| Intermediate 1 | Protonated this compound | ~-5 |

| TS2 | Transition state for water loss and ring opening | ~20-25 |

| Intermediate 2 | Ring-opened carbocation | ~10-15 |

| TS3 | Transition state for nucleophilic attack | ~15-20 |

| Product | Ring-opened product | Varies |

Note: The energy values in this table are hypothetical and are intended for illustrative purposes to show the expected relative energy changes during the reaction. Actual values would require specific experimental or computational determination.

Role of Electronic and Steric Effects of the 4-Fluorophenyl Group

The 4-fluorophenyl group plays a significant role in modulating the reactivity of this compound through both electronic and steric effects.

Electronic Effects: The fluorine atom at the para-position of the phenyl ring exerts a dual electronic effect: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M). For substituents in the para position, the resonance effect often plays a more dominant role in reactions involving the aromatic ring. However, in the case of the ring-opening of the cyclopropane ring, the inductive effect is more likely to influence the stability of charged intermediates.

The electron-withdrawing nature of the fluorine atom can destabilize a carbocation intermediate formed at the benzylic position during an acid-catalyzed ring-opening. This would likely decrease the rate of reaction compared to an unsubstituted phenyl group. Conversely, in reactions proceeding through a radical mechanism, the electronic effect of the 4-fluorophenyl group could influence the stability of the radical intermediates. Studies on fluorinated phenylcyclopropylamines have suggested that electron-withdrawing groups can influence the rate of cyclopropane ring opening nih.gov.

Steric Effects: The 4-fluorophenyl group is sterically more demanding than a simple methyl or hydrogen substituent. However, in the context of the reactivity of the cyclopropanol moiety, the steric bulk of the phenyl group itself is the more significant factor. The fluorine atom at the para position does not add significant steric hindrance around the reaction center. The primary steric influence comes from the phenyl ring, which can direct the approach of reagents and influence the stereochemical outcome of reactions.

The interplay of these electronic and steric effects can be subtle. For instance, in the solvolysis of 4-fluorophenyl chlorothionoformate, the 4-fluorophenyl group was found to influence the reaction mechanism, with evidence for both bimolecular addition-elimination and unimolecular ionization pathways depending on the solvent nih.govresearchgate.net. While this is a different system, it highlights the capacity of the 4-fluorophenyl group to modulate reactivity through a combination of electronic factors.

A comparative table illustrating the expected relative reactivity of 1-arylcyclopropan-1-ols with different para-substituents in an acid-catalyzed ring-opening reaction is provided below.

| Substituent (Y) | Hammett Sigma (σp) | Electronic Effect | Expected Relative Rate (k_rel) |

| -OCH₃ | -0.27 | Strongly Electron-Donating | > 1 |

| -CH₃ | -0.17 | Electron-Donating | > 1 |

| -H | 0.00 | Neutral | 1 |

| -F | +0.06 | Weakly Electron-Withdrawing | < 1 |

| -Cl | +0.23 | Electron-Withdrawing | < 1 |

| -NO₂ | +0.78 | Strongly Electron-Withdrawing | << 1 |

Note: The relative rate constants in this table are qualitative predictions based on the electronic effects of the substituents on the stability of a carbocation intermediate. The Hammett sigma values are a measure of the electronic effect of a substituent.

Strategic Applications of 1 4 Fluorophenyl Cyclopropan 1 Ol in Advanced Organic Synthesis

As a Versatile Three-Carbon Synthon

The inherent ring strain of the cyclopropane (B1198618) moiety in 1-(4-fluorophenyl)cyclopropan-1-ol makes it an excellent three-carbon (C3) synthon. Under appropriate catalytic conditions, the cyclopropane ring can undergo selective C-C bond cleavage. This ring-opening process transforms the compact cyclic structure into a linear, difunctionalized three-carbon chain, which can be incorporated into larger molecular frameworks.

The activation of the C-C bond is often facilitated by photoredox or electrochemical methods, which convert the aryl cyclopropane into a reactive radical cation intermediate. researchgate.net This intermediate is then susceptible to nucleophilic attack, leading to a 1,3-difunctionalized product. This strategy allows for the installation of two different functional groups at the 1- and 3-positions of the new acyclic chain. The reaction's versatility is demonstrated by the wide range of nucleophiles that can be employed, including those based on oxygen, nitrogen, and sulfur. This approach provides a powerful tool for constructing complex molecules from a simple, readily accessible precursor. researchgate.netresearchgate.net

As a Chiral Building Block in Enantioselective Synthesis

Enantioselective synthesis, which favors the formation of a specific enantiomer of a chiral molecule, is crucial in pharmaceutical development, as different enantiomers can have vastly different biological activities. wikipedia.org this compound possesses a stereocenter at the carbinol carbon, making it a valuable chiral building block for the synthesis of enantiomerically pure compounds.

The preparation of enantiopure this compound can be achieved through several established methods of asymmetric synthesis: wikipedia.org

Enantioselective Catalysis : Using a chiral catalyst, such as a modified proline catalyst or a chiral coordination complex, can direct the formation of one enantiomer over the other during the synthesis of the cyclopropanol (B106826) itself. youtube.com

Chiral Auxiliaries : A chiral auxiliary can be temporarily attached to a precursor molecule to guide a diastereoselective cyclopropanation reaction. Subsequent removal of the auxiliary reveals the enantiomerically enriched cyclopropanol. wikipedia.org

Biocatalysis : Enzymes can be used to perform highly selective reactions, such as the stereoselective reduction of a corresponding ketone precursor to yield the chiral alcohol.

Once obtained in enantiopure form, this chiral building block can be used in subsequent reactions where its stereochemistry is transferred to the final product, ensuring the synthesis of a single, desired enantiomer.

Construction of Complex Carbocyclic and Heterocyclic Scaffolds

The unique reactivity of this compound allows it to serve as a starting point for the construction of more elaborate molecular architectures, including various carbocyclic and heterocyclic ring systems.

Synthesis of Cyclopentene (B43876) Derivatives

While numerous methods exist for synthesizing cyclopentene rings, a key transformation applicable to this compound is the vinylcyclopropane-cyclopentene rearrangement. This reaction typically proceeds in two stages:

Dehydration : The tertiary alcohol of this compound is first eliminated to form the corresponding 1-(4-fluorophenyl)-1-vinylcyclopropane intermediate.

Rearrangement : Upon thermal or Lewis acid-catalyzed activation, this vinylcyclopropane (B126155) intermediate undergoes a researchgate.netorganic-chemistry.org-sigmatropic shift, expanding the three-membered ring into a more stable five-membered cyclopentene ring.

This powerful ring-expansion strategy provides a direct route to substituted cyclopentenes that can be further elaborated.

Table 1: Representative Vinylcyclopropane-Cyclopentene Rearrangement

| Starting Material Class | Conditions | Product Class |

| Vinylcyclopropane | Heat or Lewis Acid (e.g., ZnI₂) | Substituted Cyclopentene |

This table represents a general transformation for which this compound (after dehydration) is a suitable substrate.

Formation of Bicyclic and Polycyclic Systems

The aryl and cyclopropyl (B3062369) groups within this compound can participate in intramolecular reactions to construct fused or bridged ring systems. For instance, under Lewis acid catalysis, derivatives of aryl cyclopropanes can undergo intramolecular Friedel-Crafts-type reactions. nih.govnih.gov In such a process, the cyclopropane ring opens to generate a carbocationic intermediate which is then attacked by the electron-rich 4-fluorophenyl ring, leading to the formation of a new ring fused to the aromatic system.

These types of rearrangements can be highly dependent on the specific substituents and the choice of Lewis acid, but they offer a pathway to complex polycyclic structures like indenes or benzo-fused systems from relatively simple starting materials. nih.gov

Generation of Functionalized Acyclic Compounds

As discussed previously (Section 4.1), the most fundamental application of this compound as a synthon involves its ring-opening to generate functionalized acyclic compounds. This transformation is particularly valuable because it breaks a C-C bond and installs two new functional groups with well-defined spacing. nih.gov

The process typically involves the reaction of the aryl cyclopropane with two different nucleophiles or a combination of a nucleophile and an electrophile, often mediated by transition metal or photoredox catalysis. researchgate.netnih.gov This allows for a high degree of molecular diversity to be generated from a single precursor. For example, the ring-opening can be coupled with amination, oxygenation, or carbonylation to introduce a wide array of functional groups.

Table 2: Examples of Ring-Opening Functionalization of Aryl Cyclopropanes

| Functionalization Type | Reagents | Product Type |

| Oxo-amination | O₂, Amine Source | 1-Amino-3-oxo Compound |

| 1,3-Difluorination | Electrochemical Fluorination | 1,3-Difluoro Compound |

| Arylcarboxylation | Aryl Source, CO₂ Source | 1-Aryl-3-carboxy Compound |

| Carbothiolation | Alkyl Halide, Dithiocarbamate | 1,3-Carbothiolated Compound |

This table illustrates general reactions applicable to aryl cyclopropanes, including the target compound. researchgate.netresearchgate.net

Precursor for Advanced Fluorinated Organic Molecules

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. nih.govossila.com It is estimated that approximately 30% of all newly approved drugs contain one or more fluorine atoms. sigmaaldrich.com

The 4-fluorophenyl group present in this compound is a common motif in many successful pharmaceuticals. Therefore, this compound serves as an excellent precursor for the synthesis of more complex, biologically active fluorinated molecules. nih.gov By using the synthetic strategies outlined above—such as ring-opening or rearrangement—chemists can retain the valuable 4-fluorophenyl group while building out the rest of the molecular structure. This makes this compound a highly strategic starting material for drug discovery programs aimed at developing next-generation fluorinated therapeutics. mdpi.com

Computational and Theoretical Investigations of 1 4 Fluorophenyl Cyclopropan 1 Ol

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For 1-(4-fluorophenyl)cyclopropan-1-ol, DFT studies would typically be carried out using a functional like B3LYP and a basis set such as 6-31G(d,p) to achieve a balance between accuracy and computational cost.

Conformational Analysis and Energetics

A conformational analysis of this compound would involve a potential energy surface scan to identify the most stable conformers. This analysis focuses on the rotation around the C-C bond connecting the phenyl ring and the cyclopropyl (B3062369) group. The presence of the fluorine atom at the para position of the phenyl ring and the hydroxyl group on the cyclopropane (B1198618) ring influences the rotational barrier and the geometry of the lowest energy conformer. The stabilization of different conformers can be attributed to hyperconjugative interactions and steric effects. For instance, in related fluorinated cyclopropanes, the orientation of the C-F bond relative to other functional groups has been shown to significantly affect the conformational stability. researchgate.net

Electronic Structure Analysis (e.g., HOMO-LUMO gap)

The electronic structure of this compound can be elucidated by analyzing its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. nih.gov A smaller HOMO-LUMO gap generally indicates higher reactivity. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, while the LUMO would likely be distributed over the cyclopropane ring and the antibonding orbitals. The fluorine atom's electron-withdrawing nature can influence the energy levels of these orbitals. nih.gov

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | ~ -0.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | ~ 6.0 eV | Relates to chemical reactivity and stability |

Note: The values in this table are estimations based on typical DFT calculations for similar aromatic compounds and are for illustrative purposes.

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical modeling is instrumental in understanding the detailed mechanisms of reactions involving this compound. These models can map out reaction pathways and predict the feasibility of different chemical transformations.

Elucidation of Reaction Pathways and Energy Barriers

Theoretical calculations can be used to model the ring-opening reactions of cyclopropanes, which are driven by the release of ring strain. nih.gov For this compound, the reaction pathways for electrophilic or nucleophilic attack can be elucidated. By calculating the energies of reactants, transition states, and products, the activation energy barriers for different steps can be determined. This information is vital for understanding the kinetics of a reaction. For example, the acid-catalyzed ring-opening would likely proceed through a protonated intermediate, and the subsequent C-C bond cleavage would be modeled to find the lowest energy path.

Prediction of Regio- and Stereoselectivity

Quantum chemical models are particularly useful for predicting the regio- and stereoselectivity of reactions. In the case of this compound, the site of nucleophilic or electrophilic attack on the cyclopropane ring can be predicted by analyzing the distribution of electron density and the energies of possible intermediates. The presence of the 4-fluorophenyl group and the hydroxyl group as substituents on the same carbon atom of the cyclopropane ring will direct the outcome of ring-opening reactions. For instance, in reactions involving nucleophiles, the attack is often directed to one of the carbons of the cyclopropane ring, leading to specific stereoisomers.

Analysis of Fluorine's Electronic Effects on Cyclopropanol (B106826) Reactivity

The fluorine atom at the para-position of the phenyl ring exerts a significant electronic influence on the reactivity of the cyclopropanol moiety.

The high electronegativity of fluorine results in a strong inductive electron-withdrawing effect (-I effect). nih.gov This effect deactivates the aromatic ring towards electrophilic substitution but can influence the acidity of the hydroxyl group on the cyclopropane ring, making it slightly more acidic compared to its non-fluorinated analog. The electron-withdrawing nature of the 4-fluorophenyl group can also affect the stability of carbocationic intermediates that may form during ring-opening reactions, thereby influencing the reaction mechanism and product distribution. nih.gov Furthermore, the C-F bond can enhance the metabolic stability of the molecule in biological systems, a common strategy in drug design. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The pursuit of green and sustainable chemical processes is a paramount goal in modern synthetic chemistry. Future research into the synthesis of 1-(4-fluorophenyl)cyclopropan-1-ol will undoubtedly prioritize the development of eco-friendly and efficient methodologies. This involves moving away from traditional synthetic methods that may rely on harsh reagents and generate significant waste streams.

Key research avenues will likely include:

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly alternative to conventional chemical catalysts. Engineered enzymes could enable the asymmetric synthesis of chiral this compound, providing access to specific stereoisomers with potentially enhanced biological activity. This approach aligns with the principles of green chemistry by utilizing renewable catalysts under mild reaction conditions.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for the construction of complex molecular architectures. Future synthetic strategies may exploit this technology for the cyclopropanation of 4-fluorostyrene (B1294925) derivatives or the direct C-H functionalization of fluorobenzene (B45895) with cyclopropanone (B1606653) precursors. These methods often proceed under mild conditions and can tolerate a wide range of functional groups.

Electrosynthesis: Electrochemical methods provide a reagent-free approach to oxidation and reduction reactions, minimizing waste generation. The development of electrosynthetic routes to this compound could offer a sustainable and scalable alternative to traditional methods that employ stoichiometric oxidants or reductants.

A comparative overview of potential sustainable synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Sustainable Synthetic Routes for this compound

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Biocatalysis | High stereoselectivity, mild reaction conditions, renewable catalyst. | Enzyme development and optimization can be time-consuming. |

| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, use of visible light as a renewable energy source. | Catalyst cost and stability, potential for side reactions. |

| Electrosynthesis | Reagent-free oxidation/reduction, precise control over reaction conditions, scalability. | Electrode material selection, electrolyte optimization, potential for electrode fouling. |

Exploration of New Reactivity Modes and Catalytic Systems

The inherent ring strain of the cyclopropane (B1198618) motif in this compound makes it a versatile synthetic intermediate. Future research will focus on uncovering novel reactivity patterns and developing innovative catalytic systems to exploit its synthetic potential.

Emerging areas of exploration include:

Ring-Opening Reactions: The selective opening of the cyclopropane ring can lead to a diverse array of functionalized linear structures. The development of new catalytic systems, perhaps based on transition metals or Lewis acids, will enable controlled ring-opening reactions, providing access to valuable building blocks for the synthesis of complex molecules. The electronic properties of the 4-fluorophenyl group are expected to influence the regioselectivity of these transformations.

C-H Functionalization: Direct functionalization of the C-H bonds on the aromatic ring or the cyclopropane core would provide a highly atom-economical route to novel derivatives. Research into transition-metal catalyzed C-H activation will be crucial for developing methods to introduce new functional groups at specific positions, thereby expanding the chemical space accessible from this scaffold.

Asymmetric Catalysis: The development of catalytic asymmetric methods for the synthesis and transformation of this compound will be a major focus. This will allow for the preparation of enantiomerically pure compounds, which is of critical importance for applications in medicinal chemistry, where the biological activity of a molecule is often dependent on its stereochemistry.

Advanced Applications in Complex Molecule Construction

The unique structural and electronic properties of this compound make it an attractive building block for the synthesis of complex and biologically active molecules. Future research will likely see its incorporation into a wider range of intricate molecular architectures.

Potential applications include:

Medicinal Chemistry: The 4-fluorophenyl group is a common motif in many pharmaceuticals due to its ability to enhance metabolic stability and binding affinity. The rigid cyclopropane scaffold can be used to control the conformation of a molecule, which is a key determinant of its biological activity. Future drug discovery programs may utilize this compound and its derivatives as key fragments for the design of novel therapeutic agents.

Natural Product Synthesis: The cyclopropane ring is found in a variety of natural products with interesting biological activities. The development of synthetic methods that utilize this compound as a starting material could provide more efficient and convergent routes to these complex natural targets.

Cascade Reactions: The strained ring system of this compound can act as a linchpin in cascade reactions, where a single synthetic operation leads to the formation of multiple chemical bonds and a significant increase in molecular complexity. The design of novel cascade sequences initiated by the ring-opening of this versatile building block will be a fruitful area of future research.

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry and automated synthesis offers numerous advantages, including improved safety, enhanced reproducibility, and the ability to rapidly explore reaction space. The integration of this compound synthesis and its subsequent transformations into these modern manufacturing platforms represents a significant area for future development.

Key aspects of this integration will involve:

Continuous Flow Synthesis: The development of robust and scalable continuous flow processes for the synthesis of this compound will be a critical step towards its industrial-scale production. This will require careful optimization of reaction parameters such as temperature, pressure, and residence time, as well as the design of specialized reactor configurations. The use of packed-bed reactors containing immobilized catalysts or reagents is a promising approach for achieving efficient and continuous production.

Automated Synthesis Platforms: The incorporation of the synthesis of this compound and its derivatives into automated synthesis platforms will enable high-throughput screening of reaction conditions and the rapid generation of compound libraries for drug discovery and materials science applications. These platforms can integrate synthesis, purification, and analysis in a seamless workflow, significantly accelerating the research and development cycle.

Process Analytical Technology (PAT): The implementation of real-time monitoring and control technologies, such as in-line spectroscopy, will be essential for ensuring the quality and consistency of this compound produced in continuous flow systems. PAT will enable the early detection of process deviations and allow for immediate corrective actions, leading to more robust and reliable manufacturing processes.

The potential impact of integrating the synthesis of this compound with modern chemical manufacturing technologies is summarized in Table 2.

Table 2: Benefits of Integrating this compound Synthesis with Advanced Manufacturing Technologies

| Technology | Key Advantages | Expected Outcomes for this compound |

| Flow Chemistry | Enhanced safety, improved heat and mass transfer, precise control over reaction parameters, ease of scalability. | Safer and more efficient production, higher yields and purity, potential for on-demand synthesis. |

| Automated Synthesis | High-throughput experimentation, rapid library generation, reduced manual labor. | Accelerated discovery of new derivatives and applications, faster optimization of synthetic routes. |

| Process Analytical Technology (PAT) | Real-time process monitoring and control, improved process understanding, enhanced product quality. | Consistent product quality, reduced batch-to-batch variability, minimized risk of process failures. |

Q & A

Q. What are the primary synthetic routes for 1-(4-Fluorophenyl)cyclopropan-1-ol, and how are reaction conditions optimized?

The synthesis typically involves cyclopropanation of a fluorophenyl precursor. For example, reacting 4-fluorobenzyl chloride with diazomethane in the presence of transition-metal catalysts (e.g., rhodium or copper) under inert conditions . Optimization focuses on catalyst loading (0.5–2 mol%), solvent choice (ether or THF), and temperature (−20°C to RT) to maximize yield (reported 60–85%) while minimizing side reactions like over-oxidation. Purification via column chromatography or recrystallization is critical for isolating high-purity product .